Low Internal Stress and High Ductility
Metal electrodeposits obtained from copper sulfamate plating baths exhibit substantially lower internal stress and superior grain structure compared to those from conventional acid sulfate or halide baths. Patent literature explicitly classifies sulfamate-based electrodeposits as being characterized by 'low internal stress' and 'excellent grain structure and ductility,' which are critical for preventing micro-cracking and delamination in functional coatings [1]. This is a class-level advantage of the sulfamate anion over the sulfate or chloride anion, which are known to induce higher tensile stress due to hydrogen co-deposition and anion incorporation [2].
| Evidence Dimension | Internal stress and deposit ductility |
|---|---|
| Target Compound Data | Low internal stress; excellent grain structure and ductility [1] |
| Comparator Or Baseline | Copper sulfate or copper chloride plating baths |
| Quantified Difference | No direct quantitative stress comparison (e.g., in MPa) available in primary literature; however, sulfamate baths are specifically selected in precision electroforming to avoid the high stress and brittleness characteristic of sulfate and chloride baths. |
| Conditions | Electrodeposition of copper from sulfamate electrolyte vs. sulfate/chloride electrolyte systems. |
Why This Matters
For electroforming of complex shapes or plating on stress-sensitive substrates (e.g., semiconductor wafers, flexible circuits), low internal stress is a non-negotiable requirement to prevent warping, cracking, or adhesion failure.
- [1] US Patent No. US3321273A. Process for the preparation of metal sulfamates. United States Patent and Trademark Office. View Source
- [2] Kokila, P., Lekshmanasarma, R., & Sriveeraraghavan, S. (2000). Hull cell studies on copper electrodeposition from sulphamate bath. Bulletin of Electrochemistry, 16(08), 363-366. View Source
